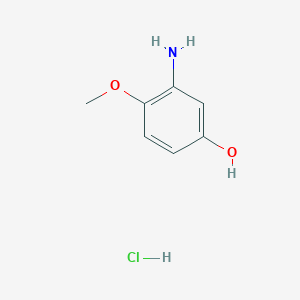

3-Amino-4-methoxyphenol hydrochloride

Description

Structure

2D Structure

Propriétés

IUPAC Name |

3-amino-4-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIDUABWDBLOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-09-7 | |

| Record name | 3-amino-4-methoxyphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stepwise Process:

| Step | Reaction Description | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| 1. Preparation of 3-nitro-4-chlorobenzoyl aniline | React 3-nitro-4-chlorobenzoic acid with aniline in chlorobenzene solvent, catalyzed by thionyl chloride or phosphorus trichloride | 70-100 °C, 2 hours incubation | Yield: 95.8-97%, Purity: ~98.1-98.5%, M.P. 128-130 °C | Chlorobenzene acts as solvent; reaction monitored by temperature and time |

| 2. Etherification to 3-nitro-4-methoxybenzoyl aniline | React 3-nitro-4-chlorobenzoyl aniline with sodium methoxide or potassium hydroxide in methanol | Reflux 8 hours | Yield: 94.5%, Purity: 99.1%, M.P. 162-163 °C | Conversion of chloro to methoxy group |

| 3. Reduction to 3-amino-4-methoxybenzanilide | Catalytic reduction using hydrazine hydrate and ferrous salt catalyst in alkaline methanol solution | 55-60 °C, reflux 3 hours | Yield: 94.5%, Purity: 99.5%, M.P. 152-154 °C | Avoids use of high-pressure hydrogen, safer and industrially feasible |

This method benefits from relatively high yields and purities at each step, with the reduction step employing hydrazine hydrate as a safer alternative to catalytic hydrogenation under pressure.

Reduction Methods: Hydrazine Hydrate vs. Iron Powder

Traditional reductions of nitro groups to amino groups often use iron powder in acidic media, but this method has drawbacks such as excessive iron sludge, environmental pollution, and high energy consumption.

A novel and industrially advantageous method uses hydrazine hydrate as the reducing agent for 3-nitro-4-methoxyacetanilide, which is closely related to 3-amino-4-methoxyphenol derivatives.

| Feature | Iron Powder Reduction | Hydrazine Hydrate Reduction |

|---|---|---|

| Reducing Agent | Iron powder in acidic medium | Hydrazine hydrate (40-80%) |

| Reaction Conditions | High acid consumption, high temperature | Mild temperature (40-80 °C) |

| Environmental Impact | Large iron sludge, wastewater | Less sludge, easier waste management |

| Equipment Requirement | Special acid-resistant reactors | Standard reactors, no explosion-proof needed |

| Yield & Purity | Good but variable, requires repeated purification | High purity (~99.5%), stable yield (~94.5%) |

| Safety | Handling large iron sludge, acid corrosion | Easier storage and handling of hydrazine hydrate |

This hydrazine hydrate reduction method significantly improves industrial safety, reduces environmental burden, and simplifies equipment requirements.

Representative Reaction Scheme for Hydrazine Hydrate Reduction

- Mix 3-nitro-4-methoxyacetanilide with solvent (methanol), catalyst (e.g., ferrous salt), and optionally additives.

- Heat to 40-80 °C.

- Add hydrazine hydrate dropwise over 1-3 hours.

- Maintain reaction until complete reduction.

- Filter hot to remove catalyst and impurities.

- Recover solvent by distillation.

- Cool and filter to isolate 3-amino-4-methoxyacetanilide.

- Convert to hydrochloride salt by treatment with HCl in appropriate solvent.

Comparative Data Table of Key Preparation Parameters

| Parameter | 3-Nitro-4-Chlorobenzoyl Aniline | 3-Nitro-4-Methoxybenzoyl Aniline | 3-Amino-4-Methoxybenzanilide (Hydrazine Reduction) |

|---|---|---|---|

| Solvent | Chlorobenzene | Methanol | Methanol |

| Catalyst | Thionyl chloride or PCl3 | Sodium methoxide or KOH | Ferrous salt catalyst |

| Temperature | 70-100 °C | Reflux (~65 °C) | 40-80 °C |

| Reaction Time | 2 hours | 8 hours | 1-3 hours addition + reflux 3 hours |

| Yield (%) | 95.8-97 | 94.5 | 94.5 |

| Purity (%) | ~98.1-98.5 | 99.1 | 99.5 |

| Melting Point (°C) | 128-130 | 162-163 | 152-154 |

Additional Notes on Industrial Application

- The hydrazine hydrate reduction method avoids the use of pressurized hydrogen gas, reducing explosion risks.

- The process is scalable to large reactors (1000L scale reported).

- The byproducts and waste streams are easier to manage compared to iron powder reduction.

- The methodology allows for recycling of solvents and catalysts, improving cost efficiency.

- The final hydrochloride salt formation step is typically performed by treating the free amine product with hydrochloric acid in an appropriate solvent to yield the stable crystalline salt form.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-methoxyphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced further to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenols with various functional groups.

Applications De Recherche Scientifique

3-Amino-4-methoxyphenol hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Amino-4-methoxyphenol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 3-amino-4-methoxyphenol hydrochloride with structurally analogous compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Key Observations:

Substituent Effects: Chlorine vs. Methoxy: Chlorine (electron-withdrawing) in 4-amino-3-chlorophenol hydrochloride reduces electron density on the aromatic ring compared to the methoxy group (electron-donating) in the target compound, impacting solubility and reactivity . Aldehyde Functionality: 4-Amino-5-chloro-2-methoxybenzaldehyde’s aldehyde group increases polarity, making it more suitable for chromatographic applications .

Structural Backbones :

Physicochemical and Application Differences

Solubility and Stability:

- This compound: High water solubility due to the hydrochloride salt, ideal for aqueous-phase reactions .

- 4-Amino-3-chlorophenol hydrochloride: Lower solubility in polar solvents compared to the methoxy analog due to chlorine’s hydrophobic nature .

- Phenethylamine Derivatives : Enhanced lipid solubility from the ethylamine chain, facilitating blood-brain barrier penetration in pharmacological contexts .

Activité Biologique

3-Amino-4-methoxyphenol hydrochloride (CAS Number: 1803611-09-7) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic structure with an amino group and a methoxy group, enhancing its solubility and reactivity. The hydrochloride form increases water solubility, making it more accessible for various applications in biological and chemical research.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Properties : The compound has been shown to act as an antioxidant, participating in redox reactions that help manage oxidative stress within cells. It interacts with enzymes such as peroxidases and catalases, modulating their activity and influencing cellular responses to oxidative damage.

- Antimicrobial Effects : Preliminary studies suggest that this compound may have antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

- Anti-tumor Activity : There is evidence supporting the anti-tumor potential of this compound. Studies have demonstrated its ability to reduce cell viability in cancer cell lines, indicating a selective toxicity towards malignant cells compared to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound's phenolic structure allows it to form hydrogen bonds with amino acid residues in enzymes, potentially leading to inhibition or activation of their activity. This interaction can influence metabolic pathways and gene expression related to oxidative stress responses.

- Cell Signaling Modulation : It affects cell signaling pathways, altering the expression of genes involved in oxidative stress management. This modulation can enhance the cell's ability to cope with reactive oxygen species (ROS) and other stressors .

- Stability and Degradation : The stability of the compound under various conditions influences its long-term effects on cellular functions. Laboratory studies indicate that while it remains stable under specific storage conditions, its activity may diminish over time due to degradation processes.

Case Studies

Several studies have explored the effects of this compound on different biological systems:

- Cytotoxicity in Cancer Cells : In vitro studies using A375 melanoma cells revealed a significant reduction in cell viability (31–48%) when treated with the compound at concentrations ranging from 500 to 2000 μg/mL after 96 hours of incubation. This suggests a potential role in cancer therapy by selectively targeting malignant cells while sparing normal keratinocytes .

- Oxidative Stress Mitigation : The compound has been evaluated for its protective effects against cholesterol degradation during oxidative processes, demonstrating significant antioxidant activity that could be beneficial in preventing oxidative damage in biological systems .

Data Table

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-Amino-4-methoxyphenol hydrochloride in laboratory settings?

- Methodological Guidance : Always work in a well-ventilated fume hood to minimize inhalation risks. Use closed systems or local exhaust ventilation to avoid direct exposure. Implement safety showers and eyewash stations within immediate reach. Follow OSHA-compliant procedures for chemical handling, including spill containment kits and fire extinguishers rated for organic compounds (dry powder, CO₂) .

Q. What personal protective equipment (PPE) is essential for working with this compound?

- Methodological Guidance :

- Respiratory protection : Use NIOSH-approved N95 masks or equivalent, particularly during powder handling .

- Hand protection : Wear nitrile or neoprene gloves resistant to hydrochloride salts .

- Eye protection : Safety goggles with side shields or full-face shields, especially during weighing or transfers .

- Skin/body protection : Lab coats with chemical-resistant aprons and closed-toe shoes .

Q. How should this compound be stored to ensure stability?

- Methodological Guidance : Store in tightly sealed, moisture-resistant containers at room temperature (20–25°C) away from light. Avoid incompatible materials like strong oxidizers. Monitor storage areas for humidity control (<40% RH) to prevent hydrolysis .

Advanced Research Questions

Q. Which analytical techniques are recommended for assessing the purity of this compound in research samples?

- Methodological Guidance :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for separation. Monitor UV absorption at 254 nm for quantification .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular ion peaks (e.g., [M+H]⁺) and detect impurities .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify structural integrity and identify byproducts .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Guidance :

- Reaction Conditions : Use a two-step process: (1) methoxylation of 3-nitrophenol followed by (2) catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group. Optimize temperature (60–80°C) and pH (5–6) to minimize side reactions .

- Purification : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted precursors. Monitor purity via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What are the potential decomposition products of this compound under high-temperature conditions, and how can they be characterized?

- Methodological Guidance :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition thresholds (~200–250°C).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile degradation products like carbon oxides, chlorinated compounds, or methoxy-substituted aromatics .

- FT-IR Spectroscopy : Monitor loss of amine (-NH₂) and hydroxyl (-OH) peaks, indicating structural breakdown .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability data for this compound?

- Methodological Guidance :

- Controlled Replication : Repeat stability studies under standardized conditions (humidity, temperature, light exposure) to isolate variables .

- Comparative Spectroscopy : Use NMR or HPLC to compare degradation profiles across batches and identify batch-specific impurities .

- Literature Cross-Validation : Compare findings with peer-reviewed studies on structurally similar compounds (e.g., 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride) to infer degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.